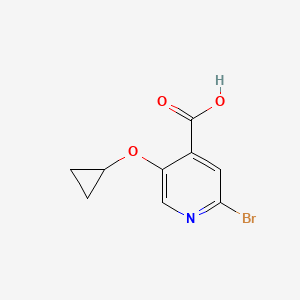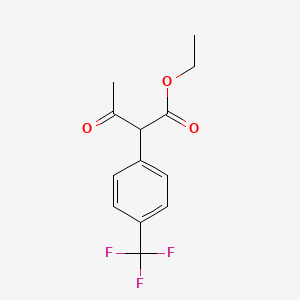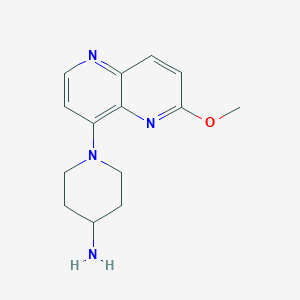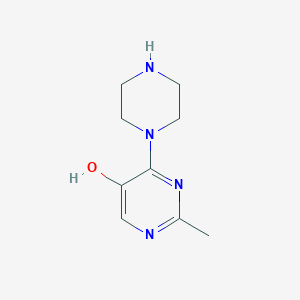
1-Tert-butyl 3-methyl 2-(5-bromo-3-fluoropyridin-2-yl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate is a complex organic compound with a unique structure that includes a pyridine ring substituted with bromine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate typically involves multi-step organic reactions. One common method involves the esterification of 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioic acid with tert-butyl alcohol and methanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the pyridine ring can form strong interactions with enzymes or receptors, leading to changes in their activity. The ester groups can also undergo hydrolysis, releasing active carboxylic acids that can further interact with biological molecules .
類似化合物との比較
Similar Compounds
1-Bromo-3,5-di-tert-butylbenzene: Similar in structure but lacks the pyridine ring and fluorine atom.
3,5-Di-tert-butylbenzyl bromide: Contains similar tert-butyl groups but differs in the position and type of substituents on the aromatic ring.
Uniqueness
1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties. This combination of substituents is not commonly found in other similar compounds, making it a valuable molecule for research and development .
特性
分子式 |
C13H15BrFNO4 |
|---|---|
分子量 |
348.16 g/mol |
IUPAC名 |
3-O-tert-butyl 1-O-methyl 2-(5-bromo-3-fluoropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C13H15BrFNO4/c1-13(2,3)20-12(18)9(11(17)19-4)10-8(15)5-7(14)6-16-10/h5-6,9H,1-4H3 |
InChIキー |
XVAFJAWDCSXJNK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C1=C(C=C(C=N1)Br)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine](/img/structure/B13930529.png)






![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B13930561.png)

![2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13930566.png)




